molecular formula C30H30N6O2 B12371235 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile

3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile

Cat. No.: B12371235
M. Wt: 507.6 g/mol
InChI Key: UIXLPSRJOFRUNA-YTKXJTHNSA-N
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Description

3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile is a complex organic compound with potential applications in various scientific fields. It features a pyridazinone core, a benzonitrile group, and a deuterium-labeled ethyl group, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile involves multiple steps. One reported method includes the following steps :

    Starting Materials: 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile and (S)-1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)ethan-1-ol.

    Reaction Conditions: The reaction is carried out in anhydrous tetrahydrofuran (THF) with triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) at 0°C, followed by warming to room temperature.

    Workup: The reaction mixture is quenched with ice water, extracted with dichloromethane (CH2Cl2), and the organic layers are dried and concentrated under reduced pressure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridazinone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterium-labeled analogs.

Scientific Research Applications

3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile has several scientific research applications :

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The deuterium labeling may also influence its metabolic stability and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and benzonitrile-containing molecules. Examples are:

    3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile: A precursor in the synthesis of the target compound.

    (S)-1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)phenyl)ethan-1-ol: Another key intermediate.

Uniqueness

The uniqueness of 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile lies in its deuterium labeling, which can enhance its stability and alter its interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H30N6O2

Molecular Weight

507.6 g/mol

IUPAC Name

3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile

InChI

InChI=1S/C30H30N6O2/c1-21(36-29(37)10-9-28(34-36)25-7-3-5-23(15-25)17-31)24-6-4-8-26(16-24)30-32-18-27(19-33-30)38-20-22-11-13-35(2)14-12-22/h3-10,15-16,18-19,21-22H,11-14,20H2,1-2H3/t21-/m1/s1/i21D

InChI Key

UIXLPSRJOFRUNA-YTKXJTHNSA-N

Isomeric SMILES

[2H][C@@](C)(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N

Canonical SMILES

CC(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N

Origin of Product

United States

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